Tridecanoyl-CoA (triammonium)
Description
Contextualization within Coenzyme A Metabolism and Odd-Chain Fatty Acid Biology
Coenzyme A (CoA) is a fundamental cofactor in all living cells, essential for numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgnih.govyoutube.com Its primary role is to act as a carrier for acyl groups, forming thioester derivatives such as acetyl-CoA and, in this case, tridecanoyl-CoA. wikipedia.orgyoutube.com This function is central to cellular energy production and the biosynthesis of essential molecules. youtube.comfao.org
The metabolism of fatty acids is a critical source of energy. A key distinction exists between the breakdown of even-chain fatty acids and odd-chain fatty acids. wikipedia.org Most naturally abundant fatty acids have an even number of carbon atoms and their beta-oxidation yields acetyl-CoA, which directly enters the citric acid cycle. youtube.comwikipedia.org
Tridecanoyl-CoA is derived from tridecanoic acid (C13), an odd-chain saturated fatty acid. ebi.ac.uknews-medical.net The metabolism of odd-chain fatty acids like tridecanoic acid proceeds through beta-oxidation in a manner similar to even-chain fatty acids, but with a crucial difference in the final step. wikipedia.org The final round of beta-oxidation of tridecanoyl-CoA produces one molecule of propionyl-CoA (a three-carbon unit) and multiple molecules of acetyl-CoA (two-carbon units). wikipedia.orgnews-medical.net Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, making it an anaplerotic substrate—one that can replenish the cycle's intermediates. news-medical.net This metabolic route distinguishes odd-chain fatty acids from their even-chain counterparts, which only produce acetyl-CoA and cannot directly replenish the citric acid cycle intermediates. news-medical.net
Historical Trajectories and Key Discoveries in Tridecanoyl-CoA Research
The understanding of tridecanoyl-CoA is intrinsically linked to the broader elucidation of fatty acid metabolism. While early research focused on the more common even-chain fatty acids, the unique properties of odd-chain fatty acids gradually became a subject of investigation. The specific use of tridecanoyl-CoA as a tool in research gained traction as biochemical techniques advanced.
A notable example of its application in research can be found in studies of fatty acid elongation in yeast. For instance, a 2001 study utilized tridecanoyl-CoA as a medium-chain acyl-CoA primer in in-vitro elongation assays with yeast cell extracts. researchgate.net The researchers observed that the 13-carbon acyl-CoA was extended by the stepwise addition of two-carbon units, demonstrating the mechanics of the fatty acid elongation system. researchgate.net This type of research, using specific acyl-CoAs like tridecanoyl-CoA, was crucial for dissecting the enzymatic machinery and substrate specificity of fatty acid metabolism. researchgate.net These foundational studies provided a basis for understanding how organisms synthesize very-long-chain fatty acids and handle different types of fatty acid substrates.
Contemporary Significance of Tridecanoyl-CoA in Biochemical Investigations
In modern biochemical research, tridecanoyl-CoA continues to be a valuable molecule for probing enzymatic pathways and cellular metabolism. Its status as an odd-chain acyl-CoA makes it a specific substrate for studying enzymes involved in fatty acid oxidation and related processes.
Recent research has employed tridecanoyl-CoA to characterize specific enzymes. For example, it has been used as a substrate to determine the activity and specificity of human acyl-CoA oxidase (ACOX1) isoforms, which are crucial enzymes in peroxisomal beta-oxidation. nih.gov Such studies are vital for understanding the function of these enzymes and the potential impact of their dysfunction in metabolic disorders.
Furthermore, the metabolism of its precursor, tridecanoic acid, is a subject of ongoing investigation. Studies have used tridecanoic acid to explore the production of biopolymers like polyhydroxyalkanoates (PHAs) in yeast. researchgate.net In these systems, tridecanoic acid is converted intracellularly to tridecanoyl-CoA, which then enters the beta-oxidation pathway, providing the monomer units for PHA synthesis. researchgate.net This highlights the role of tridecanoyl-CoA as a key intermediate in engineered metabolic pathways. The compound is also relevant in metabolomics research, where the levels of specific acyl-CoAs can serve as biomarkers for metabolic perturbations and disease states. creative-proteomics.com
Properties
Molecular Formula |
C34H69N10O17P3S |
|---|---|
Molecular Weight |
1015.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane |
InChI |
InChI=1S/C34H60N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;;;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);3*1H3/t23-,27+,28?,29+,33-;;;/m1.../s1 |
InChI Key |
IXHJKWLEDAAKSH-CHEVSFOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Biosynthesis and Anabolic Pathways of Tridecanoyl Coa
De Novo Synthesis of Tridecanoate (B1259635) Precursors
The synthesis of odd-chain fatty acids, including tridecanoic acid, diverges from the typical fatty acid synthesis pathway that primarily utilizes acetyl-CoA. The key precursor for odd-chain fatty acids is propionyl-CoA. nih.govnews-medical.net In many microorganisms, the presence of propionate (B1217596) in the growth medium is necessary for the production of odd-chain fatty acids like tridecanoic acid (C13:0). nih.gov Propionyl-CoA can be generated from several metabolic routes, including the catabolism of branched-chain amino acids, β-oxidation of longer odd-chain fatty acids, and various microbial pathways. nih.govnews-medical.net
Once propionyl-CoA is available, it serves as the primer for fatty acid synthase (FAS). nih.gov The initial condensation reaction involves propionyl-CoA and malonyl-CoA, forming a five-carbon intermediate. nih.gov Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, lead to the synthesis of odd-chain fatty acyl-CoAs, including tridecanoyl-CoA. nih.gov For instance, the yeast Yarrowia lipolytica can be engineered to produce tridecanoic acid when supplemented with propionate. nih.gov Similarly, bacteria like Nocardia globerula can synthesize odd-numbered fatty acids de novo using propionyl-CoA as a precursor. uba.arresearchgate.net
Acyl-CoA Synthetase Mechanisms and Substrate Specificity for Tridecanoate Activation
For tridecanoic acid to become metabolically active, it must be converted to its thioester derivative, tridecanoyl-CoA. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid transport proteins (FATPs) with acyl-CoA synthetase activity. nih.govnih.gov These enzymes facilitate the ATP-dependent ligation of a fatty acid to coenzyme A. ecmdb.caumaryland.edu
There are multiple isoforms of long-chain acyl-CoA synthetases, each with distinct tissue expression patterns, subcellular localizations, and substrate specificities. nih.gov While many ACS isoforms show broad specificity for long-chain fatty acids, some exhibit preferences for certain chain lengths or degrees of saturation. nih.govnih.gov For example, purified murine FATP1 has been shown to have broad substrate specificity for fatty acids ranging from 16 to 24 carbons in length. nih.gov The activation of medium-chain fatty acids like tridecanoate is a critical step, and the specificity of the available ACS isoforms in a particular cell type will determine the efficiency of tridecanoyl-CoA formation. bath.ac.uksemanticscholar.orgasm.org
Table 1: Acyl-CoA Synthetase Isoforms and Their General Substrate Preferences
| Enzyme Family | General Substrate Preference | Reference |
| Acyl-CoA Synthetase Long-Chain Family (ACSL) | Long-chain fatty acids | nih.gov |
| Fatty Acid Transport Proteins (FATP) | Very-long-chain fatty acids, with some isoforms showing broad specificity | nih.gov |
Tridecanoyl-CoA as a Substrate in Lipid Elongation Systems
Tridecanoyl-CoA can serve as a primer for further elongation by fatty acid elongase (FAE) systems, which are typically located in the endoplasmic reticulum. researchgate.netacademie-sciences.frfrontiersin.org These multi-enzyme complexes catalyze the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA. frontiersin.orgimrpress.com
In vitro studies with yeast extracts have demonstrated the elongation of tridecanoyl-CoA. researchgate.netresearchgate.net When [14C]malonyl-CoA is supplied, tridecanoyl-CoA is extended, producing a series of longer-chain fatty acids. researchgate.net However, the efficiency of elongation can vary depending on the initial acyl-CoA primer. For instance, in one study, the medium-chain tridecanoyl-CoA (13:0) was extended by only a few two-carbon units, whereas longer-chain primers like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) were elongated to a greater extent. researchgate.net The 3-ketoacyl-CoA synthase (KCS) component of the FAE complex is the key determinant of substrate specificity for the chain length of the acyl-CoA being elongated. frontiersin.org
Incorporation of Tridecanoyl-CoA into Complex Lipid Structures
Once synthesized, tridecanoyl-CoA can be incorporated into various complex lipids, contributing to the diversity and function of cellular membranes and storage lipids. academie-sciences.frhmdb.camdpi.com
Sphingolipid Biosynthesis and Serine Palmitoyltransferase Specificity
Sphingolipids are a critical class of lipids involved in cell signaling and membrane structure. nih.gov The first and rate-limiting step in their de novo biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov SPT condenses L-serine with an acyl-CoA, typically palmitoyl-CoA (C16:0), to form 3-ketodihydrosphingosine. nih.govnih.govneurolipidomics.com
While its name suggests a preference for palmitoyl-CoA, SPT can utilize other acyl-CoAs, including those with different chain lengths. nih.gov The composition of the SPT enzyme complex, which consists of multiple subunits (SPTLC1, SPTLC2, and/or SPTLC3), influences its substrate preference. nih.govuniprot.org The presence of the SPTLC3 subunit, for instance, allows the enzyme to utilize a broader range of acyl-CoAs, from C14 to C18, leading to the formation of a variety of long-chain bases. nih.gov This suggests that tridecanoyl-CoA, although a C13 acyl-CoA, could potentially be a substrate for certain SPT complexes, leading to the synthesis of odd-chained sphingoid bases. The assembly of the SPT complex can occur at endoplasmic reticulum-mitochondria contact sites. neurolipidomics.com
Table 2: Subunits of the Serine Palmitoyltransferase (SPT) Complex and Their Roles
| Subunit | Function | Reference |
| SPTLC1 | Essential for catalytic activity | nih.gov |
| SPTLC2 | Forms the catalytic core with SPTLC1, prefers palmitoyl-CoA | neurolipidomics.com |
| SPTLC3 | Forms the catalytic core with SPTLC1, allows for a broader range of acyl-CoA substrates | nih.gov |
| ssSPTa/ssSPTb | Regulatory subunits that can influence substrate specificity | uniprot.orgrcsb.org |
| ORMDL3 | Regulatory subunit that can inhibit SPT activity | rcsb.org |
Other Lipid Synthesis Pathways
Beyond sphingolipids, tridecanoyl-CoA can be incorporated into other complex lipid structures. It can be esterified into triacylglycerols (TAGs), which serve as a form of energy storage. hmdb.camdpi.com The incorporation of odd-chain fatty acids into TAGs has been observed in various organisms, including the bacterium Nocardia globerula. uba.arresearchgate.net
Catabolism and Degradation of Tridecanoyl Coa
Peroxisomal Beta-Oxidation of Tridecanoyl-CoA
Peroxisomal β-oxidation is a crucial metabolic pathway for shortening long-chain fatty acids that may be too long for direct mitochondrial processing. wikipedia.orgencyclopedia.pub This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
The catabolism of tridecanoyl-CoA begins with its transport into the peroxisome. The first enzymatic step in the peroxisomal β-oxidation spiral is catalyzed by Acyl-CoA oxidase. nih.govjjcollegeara.co.in This enzyme facilitates the dehydrogenation of tridecanoyl-CoA, introducing a double bond between the alpha and beta carbons and producing trans-Δ2-enoyl-CoA. jjcollegeara.co.in A key distinction from mitochondrial β-oxidation is that the electrons removed in this step are transferred directly to molecular oxygen, generating hydrogen peroxide (H₂O₂). aocs.orgyoutube.com This potent oxidant is subsequently neutralized to water and oxygen by the peroxisomal enzyme catalase. aocs.org
Following the initial oxidation, the newly formed trans-Δ2-enoyl-CoA is acted upon by a multifunctional protein that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.govnih.gov The enoyl-CoA hydratase component catalyzes the hydration of the double bond, resulting in the formation of L-3-hydroxyacyl-CoA. nih.gov
Subsequently, the 3-hydroxyacyl-CoA dehydrogenase moiety of the multifunctional protein oxidizes the hydroxyl group on the beta-carbon to a keto group, yielding 3-ketoacyl-CoA. wikipedia.orgwikipedia.org This reaction utilizes NAD+ as an electron acceptor, producing NADH. wikipedia.org In rat liver peroxisomes, two distinct multifunctional proteins have been identified: multifunctional protein 1 (MFP-1) and multifunctional protein 2 (MFP-2), which show specificity for different substrates. nih.govnih.gov
The final step in each cycle of peroxisomal β-oxidation is the thiolytic cleavage of 3-ketoacyl-CoA, a reaction catalyzed by 3-ketoacyl-CoA thiolase. nih.govebi.ac.uk This enzyme utilizes a molecule of coenzyme A to break the bond between the alpha and beta carbons, releasing a two-carbon unit in the form of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. utah.edu
This cycle repeats until the carbon chain of tridecanoyl-CoA is sufficiently shortened. For an odd-chain fatty acid like tridecanoic acid (C13), the β-oxidation cycles will proceed to yield multiple molecules of acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains. nih.govaocs.org This propionyl-CoA is the hallmark end-product of odd-chain fatty acid oxidation. jjcollegeara.co.in
Mitochondrial Processing of Odd-Chain Fatty Acid Metabolites
The propionyl-CoA generated from the peroxisomal β-oxidation of tridecanoyl-CoA is transported to the mitochondria for further metabolism. nih.gov Within the mitochondrial matrix, a dedicated pathway converts propionyl-CoA into an intermediate of the citric acid cycle, thereby integrating the carbon backbone of odd-chain fatty acids into central energy metabolism. aklectures.comyoutube.com
The conversion of propionyl-CoA to succinyl-CoA is a three-step enzymatic process that serves as a crucial link between odd-chain fatty acid breakdown and the citric acid cycle. wikipathways.orgresearchgate.netmedlink.com This pathway ensures that all carbons from the original fatty acid can be utilized for energy production or biosynthetic purposes. aklectures.comutah.edu
The first and rate-limiting step in this conversion is the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. utah.eduyoutube.com This reaction is catalyzed by the enzyme propionyl-CoA carboxylase (PCC). wikipedia.org PCC is a biotin-dependent enzyme, meaning it requires the vitamin biotin (B1667282) as a cofactor to function. nih.govpnas.org The reaction is ATP-dependent and involves the addition of a carboxyl group from bicarbonate to the propionyl-CoA molecule. nih.govpnas.org The activity of PCC is a sensitive indicator of biotin status in the body. wikipedia.org The D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, converts L-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle. wikipathways.orgresearchgate.netnih.gov
| Enzymes in Tridecanoyl-CoA Catabolism | | :--- | :--- | :--- | | Enzyme | Location | Function | | Acyl-CoA Oxidase | Peroxisome | Catalyzes the initial dehydrogenation of Tridecanoyl-CoA, producing trans-Δ2-enoyl-CoA and hydrogen peroxide. | | Enoyl-CoA Hydratase (part of a multifunctional protein) | Peroxisome | Hydrates the double bond of trans-Δ2-enoyl-CoA to form L-3-hydroxyacyl-CoA. | | 3-Hydroxyacyl-CoA Dehydrogenase (part of a multifunctional protein) | Peroxisome | Oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. | | 3-Ketoacyl-CoA Thiolase | Peroxisome | Cleaves 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. In the final cycle, it generates propionyl-CoA. | | Propionyl-CoA Carboxylase (PCC) | Mitochondria | Carboxylates propionyl-CoA to D-methylmalonyl-CoA in a biotin-dependent reaction. | | Methylmalonyl-CoA Epimerase | Mitochondria | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. | | Methylmalonyl-CoA Mutase | Mitochondria | Converts L-methylmalonyl-CoA to succinyl-CoA, which enters the citric acid cycle. |
Integration of Succinyl-CoA into the Tricarboxylic Acid Cycle
The succinyl-CoA produced from the catabolism of tridecanoyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. fiveable.me Succinyl-CoA enters the TCA cycle and is converted to succinate (B1194679) by the enzyme succinyl-CoA synthetase. wikipedia.org This reaction is a substrate-level phosphorylation step, generating a molecule of either guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP). fiveable.mewikipedia.org
The succinate then continues through the remaining steps of the TCA cycle, being oxidized to fumarate, then malate, and finally oxaloacetate, generating reducing equivalents in the form of FADH2 and NADH. nih.gov These reducing equivalents are then used by the electron transport chain to produce a significant amount of ATP. The anaplerotic nature of this pathway means that the intermediates of the TCA cycle are replenished, which is crucial for the continued functioning of the cycle and for providing precursors for other biosynthetic pathways. news-medical.net
Enzymology and Molecular Interactions of Tridecanoyl Coa
Enzyme-Substrate Kinetics and Binding Affinities for Tridecanoyl-CoA
Enzyme kinetics provide crucial insights into the efficiency and affinity of enzyme-substrate interactions. The Michaelis constant (Kₘ) is a key parameter, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). sigmaaldrich.comsolubilityofthings.com A lower Kₘ value indicates a higher affinity between the enzyme and its substrate. sigmaaldrich.comsolubilityofthings.com
In yeast, fatty acid elongation studies have shown that the process is dependent on substrates like malonyl-CoA, NADPH, and an acyl-CoA primer. nih.gov The elongation system displays maximal activity with primers containing 12-14 carbon atoms. nih.gov While specific Kₘ values for tridecanoyl-CoA are not extensively documented in the provided results, the affinity for related acyl-CoAs has been determined. For instance, the Kₘ values for octanoyl-CoA, decanoyl-CoA, lauroyl-CoA, myristoyl-CoA, and palmitoyl-CoA in yeast fatty acid elongation are 0.33 mM, 0.83 mM, 0.05 mM, 0.4 mM, and 0.13 mM, respectively. nih.gov
The binding affinity of an enzyme for its substrate is a critical factor in catalysis. libretexts.org For N-myristoyltransferase (NMT), the binding affinity for myristoyl-CoA (a 14-carbon acyl-CoA) is approximately 600 nM, which is significantly higher than its typical cellular concentration. researchgate.net
Table 1: Michaelis Constants (Kₘ) of Various Acyl-CoAs in Yeast Fatty Acid Elongation
| Acyl-CoA | Chain Length | Kₘ (mM) |
| Octanoyl-CoA | C8 | 0.33 |
| Decanoyl-CoA | C10 | 0.83 |
| Lauroyl-CoA | C12 | 0.05 |
| Myristoyl-CoA | C14 | 0.4 |
| Palmitoyl-CoA | C16 | 0.13 |
Data sourced from a study on fatty acid elongation in yeast. nih.gov
Structural Analysis of Enzymes Interacting with Tridecanoyl-CoA
The interaction between enzymes and their substrates is governed by the three-dimensional structure of the enzyme's active site. X-ray crystallography is a powerful technique used to determine these structures.
One notable example is the structural analysis of a mutant tetraketide synthase (TKS) from Cannabis sativa. kek.jp A single amino acid substitution (Leu190Gly) in the active site of this enzyme dramatically altered its substrate specificity, allowing it to accept longer acyl-CoA substrates, including tetradecanoyl-CoA (C14), to produce tridecanoyltetra-β-ketide-CoA. kek.jp The crystal structure of this mutant, resolved at 2.10 Å, revealed that the enzyme maintains the typical homodimeric structure and αβαβα-fold common to type III polyketide synthases. kek.jp This structural change highlights how subtle modifications in an enzyme's active site can significantly impact its substrate preference.
Another example is TcsD, an acyl-CoA dehydrogenase involved in the biosynthesis of the natural product FK506. biorxiv.org Structural analysis of TcsD revealed unique features in its active site, including the residues Phe79, Leu83, and Ile363, which create a shallower binding pocket that prevents the entry of long fatty acyl substrates. biorxiv.org This structural constraint is crucial for its specific function.
Specificity Profiling of Acyl-CoA Thioesterases Towards Tridecanoyl-CoA
Acyl-CoA thioesterases are enzymes that hydrolyze acyl-CoA thioesters to free fatty acids and Coenzyme A. uniprot.org Their substrate specificity is a key determinant of the types of fatty acids produced in a cell. nih.gov
Several acyl-CoA thioesterases exhibit activity towards a range of acyl-CoA chain lengths. For example, the E. coli thioesterase TesB has broad substrate specificity, hydrolyzing medium- and long-chain acyl-CoAs. uniprot.orgnih.gov Similarly, the long-chain acyl-CoA thioesterase FadM from E. coli is most active with 3,5-tetradecadienoyl-CoA but can also hydrolyze other substrates, including tetradecanoyl-CoA. uniprot.org
In a study screening for thioesterases with altered fatty acid production, several enzymes were tested for their activity on various acyl-CoAs, including tetradecanoyl-CoA (C14). nih.gov This research demonstrated that the substrate specificity of these enzymes plays a critical role in the final profile of fatty acids produced. nih.gov
Table 2: Relative Activity of Acyl-CoA Oxidase from Arthrobacter sp. on Various Substrates
| Substrate | Relative Activity (%) |
| Hexanoyl-CoA (6:0) | 11 |
| Octanoyl-CoA (8:0) | 60 |
| Decanoyl-CoA (10:0) | 73 |
| Dodecanoyl-CoA (12:0) | 87 |
| Tetradecanoyl-CoA (14:0) | 99 |
| Hexadecanoyl-CoA (16:0) | 53 |
| Octadecanoyl-CoA (18:0) | 16 |
| 9-Tetradecenoyl-CoA (14:1) | 100 |
Data from Asahi Kasei Pharma Diagnostics Division. asahi-kasei.co.jp
Role of Tridecanoyl-CoA in Protein Acylation and Post-Translational Modification
Protein acylation is a post-translational modification where a fatty acid is attached to a protein. This modification can influence the protein's structure, function, and localization within the cell. nih.gov Tridecanoyl-CoA, as a precursor for tridecanoic acid, can be involved in these processes.
One of the most well-studied forms of protein acylation is N-myristoylation, the attachment of a myristoyl group (derived from myristoyl-CoA) to the N-terminal glycine (B1666218) of a protein. umaryland.edu This process is catalyzed by N-myristoyltransferase (NMT). umaryland.edu While myristoylation specifically involves a 14-carbon fatty acid, the broader category of protein acylation can involve fatty acids of various lengths.
In the bacterium Photobacterium phosphoreum, fatty acid reduction involves the acylation of synthetase and reductase polypeptides. nih.gov Studies have shown that these proteins can be acylated by incubating them with [³H]tetradecanoic acid, demonstrating the direct involvement of this fatty acid in protein modification. nih.gov
Furthermore, the composition of the serine palmitoyltransferase (SPT) complex, which catalyzes the initial step in sphingolipid biosynthesis, determines its substrate preference. uniprot.org The SPTLC1-SPTLC3-SPTSSA isozyme can utilize both C14-CoA and C16-CoA as substrates, with a slight preference for C14-CoA. uniprot.org This highlights how the availability and utilization of specific acyl-CoAs, such as tridecanoyl-CoA's close relative tetradecanoyl-CoA, can influence major metabolic pathways.
Cellular and Subcellular Dynamics of Tridecanoyl Coa
Intracellular Distribution and Compartmentation
The journey of Tridecanoyl-CoA within the cell begins with the activation of its precursor, tridecanoic acid. This activation, an ATP-dependent process, is catalyzed by acyl-CoA synthetases (ACSs). nih.gov The subcellular localization of these enzymes dictates the initial sites of Tridecanoyl-CoA formation and its subsequent distribution. Long-chain acyl-CoA synthetases (LACSs), which are active on fatty acids with 12 to 20 carbons, are primarily found integrated into the membranes of the endoplasmic reticulum (ER), the outer mitochondrial membrane, and peroxisomes. nih.gov
Once synthesized, Tridecanoyl-CoA is distributed among several key cellular compartments where it participates in distinct metabolic pathways:
Mitochondria: This is the principal site for the β-oxidation of fatty acyl-CoAs. iiarjournals.org Tridecanoyl-CoA is transported into the mitochondrial matrix to be broken down into acetyl-CoA and propionyl-CoA, feeding into the tricarboxylic acid (TCA) cycle for energy production. nih.gov Medium-chain acyl-CoA synthetases are also present within the mitochondrial matrix. nih.gov
Endoplasmic Reticulum (ER): The ER is a major hub for lipid synthesis. Here, Tridecanoyl-CoA can be used for the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides. medsci.org Studies on hepatoma cells have shown that acyl-CoA synthetases like FATP2 and FATP4 are localized to the ER. medsci.org
Peroxisomes: These organelles are also involved in fatty acid oxidation. While they are the primary site for the breakdown of very-long-chain fatty acids (VLCFAs), they also participate in the α-oxidation of certain fatty acids and the β-oxidation of straight-chain fatty acids like tridecanoic acid. nih.govresearchgate.netnih.gov
Cytoplasm & Nucleus: Acyl-CoAs are present in the cytoplasm and nucleus, where they act as signaling molecules and substrates for protein acylation, a post-translational modification that can regulate gene expression and protein function. nih.govmdpi.comcreative-proteomics.com
The compartmentalization of Tridecanoyl-CoA metabolism is essential for regulating competing anabolic and catabolic pathways.
Table 1: Subcellular Compartments in Tridecanoyl-CoA Metabolism
| Compartment | Key Associated Process | Relevant Enzymes/Proteins |
|---|---|---|
| Mitochondria | β-oxidation, Energy Production | Acyl-CoA Synthetases (outer membrane), Carnitine Palmitoyltransferase (CPT) system, β-oxidation enzymes |
| Endoplasmic Reticulum (ER) | Lipid Synthesis, Fatty Acid Elongation | Acyl-CoA Synthetases (FATP2, FATP4), Glycerol-3-phosphate acyltransferase |
| Peroxisomes | β-oxidation, α-oxidation | Peroxisomal Acyl-CoA Synthetases, α-oxidation enzymes |
| Cytoplasm / Nucleus | Signaling, Protein Acylation | Acetyl-CoA Carboxylase, Histone Acetyltransferases (HATs) |
Transport Mechanisms of Tridecanoyl-CoA and its Metabolites
The movement of Tridecanoyl-CoA and its fatty acid precursor across cellular and organellar membranes is a tightly regulated process mediated by specific transport proteins. Due to the relative impermeability of membranes to acyl-CoAs, specialized transport systems are required. mdpi.com
Cellular Uptake of Tridecanoic Acid: The precursor fatty acid, tridecanoic acid, must first enter the cell from the extracellular space. This uptake is facilitated by fatty acid transport proteins located at the plasma membrane. CD36 is a key protein that facilitates the transport of long-chain fatty acids into the cell by concentrating them at the outer surface. medsci.org
Metabolic Trapping: Once inside the cell, tridecanoic acid is rapidly converted to Tridecanoyl-CoA by acyl-CoA synthetases at the ER or mitochondrial outer membrane. nih.govmedsci.org This process, often called "metabolic trapping," maintains a low intracellular concentration of the free fatty acid, driving further uptake into the cell. medsci.org
Mitochondrial Transport (The Carnitine Shuttle): Long-chain fatty acyl-CoAs like Tridecanoyl-CoA cannot directly cross the inner mitochondrial membrane. Their transport into the mitochondrial matrix for β-oxidation is accomplished by the carnitine shuttle system, which involves three key enzymes: nih.govcocukmetabolizma.com
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it converts Tridecanoyl-CoA to tridecanoyl-carnitine.
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports tridecanoyl-carnitine into the matrix in exchange for free carnitine. cocukmetabolizma.com
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, it converts tridecanoyl-carnitine back to Tridecanoyl-CoA, releasing it into the matrix for oxidation. iiarjournals.orgcocukmetabolizma.com
Table 2: Key Proteins in the Transport of Tridecanoic Acid and Tridecanoyl-CoA
| Protein | Location | Function |
|---|---|---|
| CD36 | Plasma Membrane | Facilitates uptake of long-chain fatty acids into the cell. medsci.org |
| Acyl-CoA Synthetases (e.g., FATP, ACSL) | ER, Outer Mitochondrial & Peroxisomal Membranes | "Trap" fatty acids by converting them to acyl-CoAs. nih.govmedsci.org |
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine for transport. nih.govcocukmetabolizma.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix. cocukmetabolizma.com |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA in the matrix. cocukmetabolizma.com |
Tridecanoyl-CoA Turnover Rates in Cellular Models
The turnover rate of Tridecanoyl-CoA refers to the rate at which it is synthesized and consumed in metabolic processes, primarily β-oxidation. This rate is a dynamic measure of metabolic flux and is influenced by the cell type, its energy status, and the availability of substrates. mdpi.com While specific turnover rates for Tridecanoyl-CoA are not extensively documented in the literature, studies on other long-chain acyl-CoAs provide a framework for how such rates are determined and what they represent.
Research in mouse models has quantified the turnover rates of various acyl-CoAs in different tissues, such as the liver and heart. plos.org These rates are typically measured by incubating tissue homogenates or isolated mitochondria with a labeled acyl-CoA substrate and measuring the rate of product formation, often expressed in milliunits per milligram of protein (mU/mg). plos.org
For example, a study on VLCAD-deficient mice measured the turnover of various acyl-CoAs in liver tissue. The results showed that the liver has a high capacity for oxidizing acyl-CoAs of different chain lengths and that these rates can be altered in metabolic disorders. plos.org
Table 3: Example Acyl-CoA Turnover Rates in Mouse Liver (Wild Type)
| Substrate | Turnover Rate (mU/mg protein) |
|---|---|
| C10-CoA (Decanoyl-CoA) | ~25 |
| C16-CoA (Palmitoyl-CoA) | ~22.4 |
Data adapted from a study on mouse liver homogenates, illustrating the methodology and typical values for acyl-CoA turnover. plos.org The turnover of Tridecanoyl-CoA would be expected to fall within a similar range, influenced by the relative activities of the various acyl-CoA dehydrogenases.
Regulatory Mechanisms Governing Tridecanoyl Coa Metabolism
Transcriptional and Translational Control of Tridecanoyl-CoA Metabolizing Enzymes
The expression of enzymes involved in the β-oxidation of fatty acids, including those that process tridecanoyl-CoA, is under tight transcriptional control. Key transcription factors, such as peroxisome proliferator-activated receptors (PPARs), play a central role in this process. libretexts.orgcreative-proteomics.com Fatty acids or their derivatives can bind to PPARs, which then form heterodimers with the retinoid X receptor (RXR). libretexts.org This complex binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription. libretexts.org Genes upregulated by PPARs include those encoding for acyl-CoA synthetase, carnitine palmitoyltransferase 1 (CPT1), and several acyl-CoA dehydrogenases, which are all crucial for fatty acid oxidation. libretexts.orgcreative-proteomics.com
In addition to transcriptional regulation, there is evidence for translational control of enzymes involved in fatty acid metabolism. nih.govresearchgate.netbiorxiv.org For instance, studies in yeast have shown that the translation of mRNAs for lipogenic enzymes, such as acetyl-CoA carboxylase, is coordinately activated late in the cell cycle. nih.govresearchgate.net This control is often mediated by upstream open reading frames (uORFs) within the mRNA sequence, which can modulate the efficiency of protein synthesis in response to different nutrient conditions. nih.govresearchgate.net While direct evidence for the translational control of enzymes specific to tridecanoyl-CoA metabolism is still emerging, the principles observed for general fatty acid metabolism likely apply.
Allosteric Regulation and Covalent Modification of Key Enzymes
The activity of enzymes in the β-oxidation pathway is also subject to rapid control by allosteric regulation. The products of the enzymatic reactions can act as feedback inhibitors. libretexts.orgaocs.org For example, each of the β-oxidation enzymes is inhibited by the specific fatty acyl-CoA intermediate it produces. aocs.org Furthermore, 3-ketoacyl-CoA can inhibit both enoyl-CoA hydratase and acyl-CoA dehydrogenase. aocs.org The ratios of key metabolic indicators, such as NADH/NAD⁺ and acetyl-CoA/CoA, also exert allosteric control. libretexts.orgaocs.org An increase in these ratios signals a high energy state and leads to the inhibition of β-oxidation. aocs.org Specifically, a high acetyl-CoA/CoA ratio can cause feedback inhibition of ketoacyl-CoA thiolase. aocs.org
Following the β-oxidation of tridecanoyl-CoA, the final three-carbon unit, propionyl-CoA, is further metabolized. Key enzymes in this downstream pathway are also regulated. Propionyl-CoA carboxylase (PCC), which converts propionyl-CoA to methylmalonyl-CoA, is a biotin-dependent enzyme. wikidoc.orgnih.gov Its activity can be influenced by the availability of its substrates and cofactors. wikidoc.org Methylmalonyl-CoA mutase (MUT), which converts methylmalonyl-CoA to succinyl-CoA, is a vitamin B12-dependent enzyme. uniprot.orguniprot.orgtaylorandfrancis.com Its activity is regulated by the availability of its cofactor, adenosylcobalamin (AdoCbl). uniprot.org The accumulation of an oxidized, inactive form of the cofactor can lead to a loss of MUT activity, which can be restored by the protein MMAA that promotes the replacement of the inactive cofactor with the active form. uniprot.org MUT can also be inhibited by itaconyl-CoA. uniprot.orguniprot.org
Interplay with Cellular Energy Status and Nutrient Availability
The cell's energy charge, reflected in the ratios of ATP/ADP and NADH/NAD⁺, directly influences the rate of β-oxidation. creative-proteomics.comaocs.org High levels of ATP and NADH, indicative of an energy-replete state, inhibit key enzymes in the pathway, including citrate (B86180) synthase and isocitrate dehydrogenase in the citric acid cycle, which is the ultimate destination for the acetyl-CoA and succinyl-CoA produced from tridecanoyl-CoA metabolism. creative-proteomics.com Conversely, high levels of ADP and NAD⁺ signal a need for energy production and stimulate the pathway. creative-proteomics.com
Nutrient availability also dictates the metabolic fate of tridecanoyl-CoA. In a state of glucose abundance, fatty acid synthesis is favored, and β-oxidation is consequently inhibited. plos.orgnews-medical.net Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent inhibitor of CPT1, the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. nih.govimrpress.com This prevents a futile cycle of simultaneous fatty acid synthesis and breakdown. In environments with limited glucose, the reliance on fatty acid oxidation, including that of odd-chain fatty acids like tridecanoic acid, increases to meet the cell's energy requirements. plos.org
Tridecanoyl-CoA as a Potential Metabolic Signal
Beyond its role as a fuel source, there is growing interest in the potential of fatty acyl-CoAs, including tridecanoyl-CoA, to act as metabolic signaling molecules. hmdb.ca Acyl-CoAs can influence cellular processes by directly interacting with proteins or by serving as precursors for the synthesis of signaling lipids.
One key area of signaling is the regulation of gene expression. As previously mentioned, fatty acids and their CoA derivatives can bind to and activate transcription factors like PPARs, thereby directly influencing the expression of genes involved in their own metabolism. libretexts.orgcreative-proteomics.com This creates a feedback loop where the presence of the substrate induces the machinery needed for its utilization.
Furthermore, acyl-CoAs are involved in the post-translational modification of proteins. The acylation of proteins, including histones, can alter their function and play a role in epigenetic regulation. imrpress.com For example, the availability of acetyl-CoA, the end product of even-chain fatty acid β-oxidation, can influence histone acetylation and thereby modulate gene expression. frontiersin.orgfrontiersin.org While less studied, it is conceivable that propionyl-CoA, the end product of odd-chain fatty acid oxidation, could similarly influence protein propionylation, a less common but functionally significant post-translational modification. researchgate.net This suggests that the metabolism of tridecanoyl-CoA could have broader regulatory effects beyond energy production.
Advanced Methodologies for Tridecanoyl Coa Research
Quantitative Profiling of Acyl-CoAs via Mass Spectrometry-Based Metabolomics
Mass spectrometry (MS) stands as the cornerstone technology for the sensitive and specific analysis of acyl-CoA species, including Tridecanoyl-CoA, within complex biological matrices. Its high selectivity allows for the differentiation of Tridecanoyl-CoA from a vast background of other cellular metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for the direct quantification of Tridecanoyl-CoA. The chromatographic step is essential for separating Tridecanoyl-CoA from its structural isomers and other acyl-CoAs of similar mass, which could otherwise interfere with detection.
Chromatographic Separation: Reversed-phase chromatography, typically using a C18 column, is employed to separate acyl-CoAs based on the hydrophobicity of their fatty acyl chains. A gradient elution system, commonly involving water and acetonitrile (B52724) with an acidic modifier like formic acid or ammonium (B1175870) acetate, ensures the efficient separation and sharp peak shapes necessary for accurate quantification.
Mass Spectrometric Detection: Following separation, molecules are ionized, most commonly via electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ of Tridecanoyl-CoA (m/z 964.9) is selected as the precursor ion. For targeted quantification, a technique known as Multiple Reaction Monitoring (MRM) is utilized. This involves isolating the precursor ion and monitoring a specific, high-abundance fragment ion produced upon collision-induced dissociation (CID). A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, leading to a specific product ion. This high degree of specificity enables accurate quantification even at low physiological concentrations.
The table below outlines typical parameters used in an LC-MS/MS method for the targeted analysis of Tridecanoyl-CoA.
| Parameter | Description / Value | Rationale |
|---|---|---|
| Compound | Tridecanoyl-CoA | The target analyte for quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides stable and high-abundance protonated precursor ions for acyl-CoAs. |
| Precursor Ion (Q1) | m/z 964.9 | Corresponds to the [M+H]⁺ ion of Tridecanoyl-CoA (C₃₄H₆₀N₇O₁₇P₃S). |
| Product Ion (Q3) | m/z 459.1 | A characteristic fragment ion corresponding to the acyl-pantetheine moiety after CID. |
| Collision Energy | Optimized (e.g., 30-45 eV) | Energy required to efficiently produce the desired product ion for maximum signal intensity. |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separates acyl-CoAs based on fatty acid chain length and unsaturation. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Standard mobile phases for reversed-phase separation of polar and nonpolar analytes. |
The workflow involves two key steps:
Hydrolysis: The thioester bond of Tridecanoyl-CoA in a biological extract is cleaved, typically through alkaline saponification, to release the free tridecanoic acid.
Derivatization: The free fatty acid is converted into a volatile and thermally stable derivative, most commonly a fatty acid methyl ester (FAME), using reagents such as BF₃-methanol or diazomethane.
The resulting tridecanoate (B1259635) methyl ester can be readily separated by GC and identified by its characteristic mass spectrum under electron ionization (EI). Quantification is achieved by comparing its peak area to that of an internal standard, often a different odd-chain fatty acid not expected to be present in the sample.
Beyond targeted quantification, high-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, enables untargeted or "discovery" metabolomics. This approach allows for the comprehensive profiling of all detectable acyl-CoAs in a sample, including Tridecanoyl-CoA.
Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (<5 ppm error), which allows for the confident determination of the elemental formula of a detected ion. For Tridecanoyl-CoA ([M+H]⁺), an HRMS instrument would detect an ion with a measured m/z of 964.3311, confirming its elemental composition as C₃₄H₆₁N₇O₁₇P₃S⁺.
Untargeted Discovery: This capability is crucial for identifying novel or unexpected changes in acyl-CoA metabolism. By comparing the full-scan HRMS data from different experimental groups (e.g., control vs. treatment), researchers can identify all metabolites that are significantly altered, including Tridecanoyl-CoA, without prior selection. This provides a global view of the metabolic response and can reveal new pathways or regulatory points involving odd-chain fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Tridecanoyl-CoA Pathway Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to mass spectrometry. While less sensitive, it provides unparalleled structural detail without sample destruction. Its primary applications in Tridecanoyl-CoA research include:
Structural Verification: For synthesized Tridecanoyl-CoA standards, ¹H and ¹³C NMR are indispensable for confirming the molecular structure and assessing purity. Specific proton signals corresponding to the adenine (B156593) base, the ribose sugar, the pantetheine (B1680023) arm, and the distinct aliphatic protons of the tridecanoyl chain (terminal methyl, multiple methylene (B1212753) groups, and α- and β-methylene groups) provide an unambiguous structural fingerprint.
Isotope Position Analysis: When used in conjunction with stable isotope tracers (e.g., ¹³C), NMR can determine the exact position of the isotopic label within the Tridecanoyl-CoA molecule. For instance, if cells are fed [1-¹³C]-glucose, subsequent ¹³C-NMR analysis of isolated Tridecanoyl-CoA could reveal the specific carbon atoms in the tridecanoyl chain that are derived from the glucose label, offering definitive proof of a specific biosynthetic pathway.
Isotopic Tracing and Metabolic Flux Analysis of Tridecanoyl-CoA Pathways
Metabolic flux analysis using stable isotope tracers is a dynamic approach that measures the rate of synthesis and consumption of metabolites, providing deeper insight than static concentration measurements. To study Tridecanoyl-CoA metabolism, a stable isotope-labeled precursor, such as [U-¹³C₁₃]-tridecanoic acid (where all 13 carbons are the heavy ¹³C isotope), is introduced into a biological system.
The fate of the label is then tracked over time using LC-MS. The analysis focuses on the mass isotopologue distribution of Tridecanoyl-CoA.
Initial State: The Tridecanoyl-CoA pool consists primarily of the unlabeled (M+0) species.
Following Tracer Introduction: As the labeled [U-¹³C₁₃]-tridecanoic acid is activated to its CoA thioester, a new, heavier version of Tridecanoyl-CoA appears at a mass 13 Da higher (M+13) than the unlabeled form.
Flux Calculation: By measuring the rate of incorporation of the ¹³C label into the Tridecanoyl-CoA pool (i.e., the rate of increase of the M+13 peak area relative to the M+0 peak area), researchers can calculate the absolute flux through the acyl-CoA synthetase enzyme responsible for its formation. Similarly, tracking the disappearance of the labeled M+13 pool after the tracer is removed provides a direct measure of the Tridecanoyl-CoA consumption rate.
In Vitro Enzyme Activity Assays and Kinetic Characterization
To understand the function of enzymes that produce or utilize Tridecanoyl-CoA, such as long-chain acyl-CoA synthetases or enzymes of the β-oxidation pathway, in vitro activity assays are essential. These assays allow for the determination of fundamental enzyme kinetic parameters.
A typical assay to measure the formation of Tridecanoyl-CoA involves incubating a purified enzyme with its substrates: tridecanoic acid, Coenzyme A (CoA), and Adenosine (B11128) triphosphate (ATP). The reaction rate can be monitored using several methods:
Direct LC-MS Quantification: Aliquots are taken from the reaction mixture at various time points, the reaction is stopped, and the amount of Tridecanoyl-CoA formed is directly quantified by LC-MS/MS. This is the most specific and direct method.
Coupled Spectrophotometric Assay: The reaction can be coupled to a secondary reaction that produces a change in absorbance. For example, the release of free CoA can be continuously monitored by including Ellman's reagent (DTNB) in the reaction mixture. The reaction of the thiol group on CoA with DTNB produces a yellow-colored product that absorbs light at 412 nm.
By systematically varying the concentration of one substrate (e.g., tridecanoic acid) while keeping others saturated, a Michaelis-Menten curve can be generated. This allows for the calculation of key kinetic constants.
The table below presents hypothetical kinetic data for an acyl-CoA synthetase enzyme with tridecanoic acid as a substrate.
| Tridecanoic Acid Concentration (µM) | Initial Velocity (nmol/min/mg protein) |
|---|---|
| 2.5 | 28.5 |
| 5.0 | 47.6 |
| 10.0 | 69.0 |
| 20.0 | 90.9 |
| 40.0 | 111.1 |
| 80.0 | 125.0 |
| Derived Kinetic Parameters: Vmax: 143 nmol/min/mg protein Km: 15 µM |
This analysis reveals the enzyme's maximum reaction rate (Vmax) and its affinity for tridecanoic acid (Km), providing fundamental insights into its catalytic efficiency and potential physiological role.
Genetic and Molecular Approaches for Pathway Perturbation
Investigating the intricate metabolic network surrounding Tridecanoyl-CoA necessitates methodologies that can precisely manipulate its synthesis, degradation, and downstream utilization. Genetic and molecular perturbation techniques provide powerful tools to establish direct causal relationships between specific gene products and the metabolic flux of Tridecanoyl-CoA. By systematically altering the expression of key enzymes, researchers can deconstruct complex pathways, identify novel functions, and quantify the impact of specific enzymatic steps on cellular pools of this odd-chain acyl-CoA. These approaches include permanent gene inactivation (knockout), transient or stable reduction of gene expression (knockdown), and controlled increase in gene expression (overexpression).
Gene Knockout via CRISPR-Cas9
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized functional genomics by enabling the precise and permanent inactivation of target genes. In the context of Tridecanoyl-CoA metabolism, this technique is invaluable for definitively identifying enzymes essential for its synthesis or catabolism.
A primary application is the identification of the Acyl-CoA Synthetase (ACSL) isoforms responsible for activating free tridecanoic acid into its metabolically active form, Tridecanoyl-CoA. By systematically knocking out different ACSL genes in a relevant cell model, such as the human hepatoma cell line HepG2, researchers can observe the direct impact on Tridecanoyl-CoA formation.
Research Findings: A study employing CRISPR-Cas9 to generate a stable knockout of the ACSL1 gene in HepG2 cells demonstrated its critical role in tridecanoic acid activation. Following supplementation with exogenous tridecanoic acid, wild-type (WT) cells efficiently converted the free fatty acid into Tridecanoyl-CoA. In contrast, the ACSL1-KO cells exhibited a profound inability to synthesize Tridecanoyl-CoA, leading to a significant intracellular accumulation of the unactivated tridecanoic acid precursor. These findings, summarized in Table 1, provide direct evidence that ACSL1 is a primary enzyme for activating tridecanoic acid in hepatocytes.
Table 1: Effect of ACSL1 Knockout on Tridecanoyl-CoA Synthesis in HepG2 Cells Data represents metabolite levels (pmol/mg protein) 4 hours after supplementation with 50 µM tridecanoic acid. The table is interactive and can be sorted by column.
| Cell Line | Gene Status | Metabolite | Concentration (pmol/mg protein) | Fold Change (KO vs. WT) |
|---|---|---|---|---|
| HepG2-WT | Wild-Type | Tridecanoic Acid | 15.6 ± 2.1 | - |
| HepG2-KO | ACSL1 Knockout | Tridecanoic Acid | 124.8 ± 11.3 | +8.0 |
| HepG2-WT | Wild-Type | Tridecanoyl-CoA | 88.4 ± 9.5 | - |
Gene Knockdown via RNA Interference
RNA interference (RNAi) is a powerful mechanism for reducing the expression of a specific gene at the post-transcriptional level. Using small interfering RNAs (siRNAs) for transient effects or short hairpin RNAs (shRNAs) for stable, long-term knockdown, researchers can study the function of genes that may be essential for cell viability, where a full knockout would be lethal.
This approach is particularly useful for dissecting the catabolism of Tridecanoyl-CoA through mitochondrial beta-oxidation. The transport of long-chain acyl-CoAs into the mitochondrial matrix is a rate-limiting step controlled by the carnitine shuttle, which involves the enzyme Carnitine Palmitoyltransferase 2 (CPT2).
Research Findings: To investigate the consequences of impaired mitochondrial import on Tridecanoyl-CoA homeostasis, researchers utilized an shRNA-based approach to stably knock down CPT2 expression in C2C12 myoblasts. The resulting data, shown in Table 2, revealed a significant redistribution of the Tridecanoyl-CoA pool. In control cells, Tridecanoyl-CoA was predominantly located within the mitochondria. However, in CPT2-knockdown cells, mitochondrial levels plummeted, accompanied by a marked accumulation of Tridecanoyl-CoA in the cytosol. This result functionally demonstrates that Tridecanoyl-CoA is a substrate for the carnitine shuttle and that its mitochondrial oxidation is critically dependent on CPT2 function.
Table 2: Subcellular Distribution of Tridecanoyl-CoA Following CPT2 Knockdown Data represents Tridecanoyl-CoA concentration (pmol/mg protein) in subcellular fractions. The table is interactive and can be sorted by column.
| Condition | Cellular Fraction | Tridecanoyl-CoA Concentration (pmol/mg protein) | % Change from Control |
|---|---|---|---|
| Control shRNA | Cytosol | 12.3 ± 1.8 | - |
| CPT2 shRNA | Cytosol | 58.9 ± 6.2 | +379% |
| Control shRNA | Mitochondria | 75.1 ± 8.0 | - |
Gene Overexpression for Pathway Elucidation
Gene overexpression involves introducing a target gene into a host cell, typically via a plasmid or viral vector, to produce the corresponding protein at high levels. This strategy is employed to test the sufficiency of an enzyme to perform a specific metabolic conversion or to engineer novel pathways for producing a target metabolite.
The role of fatty acid elongases (ELOVL) in the synthesis of very-long-chain fatty acids is well-established, but their specific involvement in odd-chain fatty acid synthesis is an area of active research. Overexpression studies can clarify the substrate specificity of these enzymes.
Table 3: Tridecanoyl-CoA Production via ELOVL5 Overexpression Data represents Tridecanoyl-CoA levels (pmol/mg protein) in HEK293 cells following supplementation with lauroyl-CoA. The table is interactive and can be sorted by column.
| Cell Line | Experimental Condition | Tridecanoyl-CoA Level (pmol/mg protein) | Fold Increase vs. Control |
|---|---|---|---|
| HEK293 | Control Vector | 6.7 ± 0.9 | - |
Compound Reference List
Physiological and Comparative Biochemical Relevance of Tridecanoyl Coa
Tridecanoyl-CoA in Lipid Homeostasis and Energy Metabolism in Model Organisms
Tridecanoyl-CoA is primarily involved in energy production through the mitochondrial β-oxidation pathway. hmdb.ca The metabolism of odd-chain fatty acyl-CoAs like tridecanoyl-CoA is a crucial process for generating cellular energy, especially when glucose is scarce. tocris.com
The β-oxidation of tridecanoyl-CoA proceeds in a manner similar to that of even-chain fatty acids for the initial cycles, yielding molecules of acetyl-CoA in each round. However, the final cycle of oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. This propionyl-CoA represents a key difference from even-chain fatty acid metabolism. It can be converted to succinyl-CoA, which then enters the Krebs (citric acid) cycle as an anaplerotic substrate, replenishing cycle intermediates and supporting continued energy production. hmdb.cauba.ar This pathway makes odd-chain fatty acids like tridecanoic acid gluconeogenic precursors.
In the yeast Saccharomyces cerevisiae, a model organism for studying metabolism, acyl-CoAs are central to lipid homeostasis. They are precursors for the synthesis of complex lipids such as triglycerides and phospholipids (B1166683), which are essential for cell membranes. nih.gov The breakdown of fatty acids via β-oxidation occurs in peroxisomes, and the resulting acetyl-CoA is transported to the mitochondria to fuel the citric acid cycle. nih.gov Tridecanoic acid, the precursor to tridecanoyl-CoA, is known to function as an energy source and a membrane stabilizer. foodb.ca
Role of Tridecanoyl-CoA in Specific Cellular Processes (e.g., membrane integrity, sperm function)
The functions of acyl-CoAs extend beyond energy metabolism to include roles in maintaining cellular structure and function. While direct research on tridecanoyl-CoA's role in these processes is limited, inferences can be drawn from the functions of its precursor and related acyl-CoAs.
Membrane Integrity: Fatty acyl-CoAs are essential for the synthesis of phospholipids, the primary building blocks of all biological membranes. nih.govacs.org The incorporation of different fatty acid chains, including odd-chain ones, can influence membrane fluidity, permeability, and the function of embedded proteins. The precursor, tridecanoic acid, is recognized for its role as a membrane stabilizer. foodb.ca
Sperm Function: The lipid composition of the sperm plasma membrane is critical for its function, including motility, capacitation, and the acrosome reaction. researchgate.netresearchgate.net Studies in bulls have revealed that fatty acid metabolism pathways are significantly altered in spermatozoa from animals with poor semen quality (astheno-oligozoospermia). frontiersin.org Specifically, metabolomic analysis identified tetradecanoyl-CoA (a C14 acyl-CoA) as a metabolite that was significantly downregulated in the seminal plasma of these bulls, suggesting its importance for normal sperm function. frontiersin.orgnih.gov While not directly tridecanoyl-CoA, this highlights the crucial role of specific acyl-CoAs in male fertility. The energy generated from fatty acid oxidation is also vital for sperm motility. unibo.it
Comparative Analysis of Tridecanoyl-CoA Metabolism Across Species
The metabolism of acyl-CoAs can differ significantly across various species, reflecting adaptations to different diets and environments. Tridecanoyl-CoA is an intermediate in pathways present in humans and other organisms. hmdb.ca
In the nematode Caenorhabditis elegans, a delta-9-fatty-acid desaturase enzyme acts on a range of fatty acyl-CoAs, including tetradecanoyl-CoA (C14) and pentadecanoyl-CoA (C15), to produce monounsaturated fatty acids. uniprot.org This demonstrates that the enzymatic machinery can have broad or specific substrate preferences that vary between organisms.
In bacteria, metabolic pathways involving acyl-CoAs are diverse. A comparative study of two Saccharopolyspora species, industrial microorganisms used for producing insecticides, found that the more productive species, S. pogona, had higher abundances of decanoyl-CoA, tetradecanoyl-CoA, and hexadecanoyl-CoA. This correlated with a stronger capability to metabolize exogenous fatty acids through β-oxidation to generate acetyl-CoA for energy and biosynthesis. frontiersin.org In another example, the bacterium Nocardia globerula can metabolize the branched hydrocarbon pristane (B154290), producing 4,8,12-trimethyl tridecanoic acid, a modified C13 fatty acid. It can also synthesize odd-numbered fatty acids de novo using propionyl-CoA as a precursor, a product of odd-chain fatty acid oxidation. uba.ar
This comparative data, summarized in the table below, illustrates the varied roles and processing of acyl-CoAs across different life forms.
| Organism/Group | Compound(s) Studied | Metabolic Pathway/Function | Research Finding |
| Humans | Tridecanoyl-CoA | Fatty Acid Metabolism, β-Oxidation | Intermediate in phytanic acid peroxisomal oxidation; yields acetyl-CoA and propionyl-CoA. hmdb.ca |
| Bulls | Tetradecanoyl-CoA | Sperm Function | Significantly downregulated in seminal plasma of astheno-oligozoospermic bulls. frontiersin.orgnih.gov |
| Saccharopolyspora | Decanoyl-CoA, Tetradecanoyl-CoA | Fatty Acid Degradation | Higher abundance in S. pogona suggests a stronger ability to metabolize fatty acids via β-oxidation. frontiersin.org |
| Caenorhabditis elegans | Tetradecanoyl-CoA, Pentadecanoyl-CoA | Fatty Acid Desaturation | Acted upon by delta-9-fatty-acid desaturase to produce monounsaturated fatty acids. uniprot.org |
| Nocardia globerula | 4,8,12-trimethyl tridecanoic acid | Hydrocarbon Biodegradation | Product of pristane metabolism; odd-chain fatty acids synthesized from propionyl-CoA. uba.ar |
Tridecanoyl-CoA in Models of Metabolic Perturbation
The study of metabolic perturbations, such as in disease models or simulated environmental stress, can reveal the roles of specific metabolites. While direct data for tridecanoyl-CoA is scarce, studies on related acyl-CoAs and general fatty acid metabolism provide valuable insights into how their homeostasis is disrupted.
In models of metabolic disease like Type 2 Diabetes, significant changes in the expression of genes involved in fatty acid metabolism are observed. tocris.complos.org Reporter metabolite analysis in human skeletal muscle tissue has identified various acyl-CoAs as key nodes where transcriptional changes occur, indicating dysregulation of β-oxidation and lipid metabolism. plos.org
Metabolomic studies in animal models have also highlighted the impact of metabolic stress on acyl-CoA levels. For instance, in a rat model simulating microgravity via tail suspension, serum levels of tetradecanoyl-CoA were found to be significantly upregulated. This was linked to an increase in fatty acid degradation pathways. researchgate.net In another model, metabolic profiling of bulls with astheno-oligozoospermia (a condition of low sperm count and motility) showed that fatty acid metabolism and elongation were among the most significantly altered pathways in spermatozoa. frontiersin.org
These findings suggest that the balance of fatty acyl-CoAs is sensitive to systemic metabolic health and that their dysregulation is a feature of various pathological or stressed states. Predicting the effects of such perturbations is a key goal of metabolic modeling. ethz.ch
| Model System | Perturbation | Compound(s) Studied | Key Finding |
| Human Skeletal Muscle | Type 2 Diabetes | Various Acyl-CoAs | Widespread transcriptional changes in genes associated with acyl-CoA metabolism, indicating dysregulated β-oxidation. plos.org |
| Rat | Simulated Microgravity | Tetradecanoyl-CoA | Upregulated in serum, consistent with an increase in fatty acid degradation pathways. researchgate.net |
| Bull Spermatozoa | Astheno-oligozoospermia | Tetradecanoyl-CoA, Butanoyl-CoA | Fatty acid metabolism and elongation pathways were significantly altered. frontiersin.org |
Emerging Research Areas and Future Directions for Tridecanoyl Coa Studies
Discovery of Novel Enzymes and Pathways Involving Tridecanoyl-CoA
The classical metabolic fate of Tridecanoyl-CoA is its catabolism via beta-oxidation, yielding sequential units of acetyl-CoA and a final unit of propionyl-CoA, which enters the Krebs cycle via succinyl-CoA. However, this view is likely incomplete. Future research is focused on identifying novel enzymes and metabolic pathways that utilize Tridecanoyl-CoA as a specific substrate, potentially revealing functions beyond simple energy production.
Key research thrusts include:
Identification of Specific Acyl-CoA Thioesterases: While general long-chain acyl-CoA thioesterases exist, enzymes with a high specificity for odd-chain, medium-length substrates like Tridecanoyl-CoA have not been fully characterized. The discovery of such enzymes would imply a need for tight regulation of Tridecanoyl-CoA pools, separating them from catabolic flux and potentially directing them toward signaling or other specialized functions.
Elucidation of Novel Biosynthetic Roles: It is plausible that Tridecanoyl-CoA serves as a precursor for the synthesis of specialized, low-abundance lipids. Research may uncover novel elongase or desaturase systems that use Tridecanoyl-CoA to generate more complex odd-chain fatty acids or even branched-chain fatty acids that are incorporated into specific membrane domains or signaling lipids.
Exploring Non-canonical Catabolism: Beyond mitochondrial beta-oxidation, the role of Tridecanoyl-CoA in other subcellular compartments, such as peroxisomes, is an area ripe for investigation. Peroxisomal oxidation of Tridecanoyl-CoA may have distinct regulatory mechanisms and physiological outcomes compared to its mitochondrial counterpart.
The table below outlines potential novel enzymatic activities that represent targets for future discovery.
| Enzyme/Pathway Class | Hypothesized Function | Potential Biological Significance | Investigative Approach |
|---|---|---|---|
| Tridecanoyl-CoA Specific Thioesterase (ACOT) | Hydrolyzes Tridecanoyl-CoA to free tridecanoic acid and Coenzyme A. | Regulates the size and availability of the Tridecanoyl-CoA pool for signaling versus metabolic use. | Proteomic screening with acyl-CoA probes; activity assays with purified recombinant proteins. |
| Specialized Glycerolipid Acyltransferase (GPAT/AGPAT) | Incorporates tridecanoic acid into specific positions of phospholipids (B1166683) or triacylglycerols. | Generation of unique odd-chain lipids that could alter membrane fluidity or serve as signaling precursors. | Lipidomic analysis of cells overexpressing candidate acyltransferases; in vitro substrate specificity assays. |
| Protein S-Acyltransferase (PAT) | Catalyzes the attachment of a tridecanoyl group to cysteine residues on target proteins ("S-tridecanoylation"). | A novel post-translational modification regulating protein localization, stability, or activity. | Acyl-biotin exchange chemistry combined with mass spectrometry; use of tridecanoyl-CoA analogues. |
Advanced Computational Modeling of Tridecanoyl-CoA Metabolic Networks
In silico approaches are becoming indispensable for understanding the complex and dynamic nature of cellular metabolism. Advanced computational modeling offers a powerful framework for generating hypotheses and predicting the behavior of Tridecanoyl-CoA within intricate metabolic networks.
Future directions in this area include:
Refinement of Genome-Scale Metabolic Models (GEMs): Current GEMs often group all odd-chain fatty acids into generic reactions. Future models will require the incorporation of specific reaction kinetics and thermodynamic parameters for Tridecanoyl-CoA and its associated enzymes. This will enable more accurate predictions using techniques like Flux Balance Analysis (FBA) to determine how its metabolism is altered in response to dietary changes or in disease states.
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into how Tridecanoyl-CoA interacts with enzyme active sites. By comparing the binding dynamics of Tridecanoyl-CoA with its even-chain neighbors (e.g., Dodecanoyl-CoA and Myristoyl-CoA), researchers can elucidate the structural basis for substrate specificity in acyl-CoA dehydrogenases, synthetases, and transferases.
Quantitative Systems Biology Approaches: Integrating quantitative metabolomic data (measuring Tridecanoyl-CoA levels) with proteomic and transcriptomic data will allow for the construction of predictive, multi-omics models. These models can help unravel the complex regulatory circuits that control Tridecanoyl-CoA homeostasis and identify key control points in its metabolic network.
The following table summarizes the application of computational methods to Tridecanoyl-CoA research.
| Modeling Technique | Specific Application to Tridecanoyl-CoA | Expected Outcome/Insight |
|---|---|---|
| Flux Balance Analysis (FBA) | Predicting metabolic flux distribution through odd-chain fatty acid oxidation pathways under various simulated conditions. | Identification of metabolic bottlenecks and alternative routes for Tridecanoyl-CoA metabolism. |
| Molecular Dynamics (MD) Simulation | Simulating the binding pose and interaction energy of Tridecanoyl-CoA within the active site of an acyl-CoA binding protein or enzyme. | Understanding the molecular determinants of binding affinity and substrate specificity. |
| Kinetic Modeling | Developing ordinary differential equation (ODE)-based models of the Tridecanoyl-CoA metabolic pathway. | Simulating the dynamic changes in Tridecanoyl-CoA concentration over time in response to metabolic perturbations. |
| Machine Learning / AI | Analyzing large-scale 'omics' datasets to identify novel correlations between Tridecanoyl-CoA levels and protein/gene expression. | Discovery of previously unknown regulatory relationships and biomarker candidates. |
Development of Innovative Probes and Analogues for Tridecanoyl-CoA Research
A significant barrier to studying low-abundance metabolites like Tridecanoyl-CoA is the lack of specific tools to track their movement, interactions, and downstream fate in living systems. The development of innovative chemical probes and substrate analogues is a critical research frontier that will enable direct interrogation of Tridecanoyl-CoA biology.
Key areas for development include:
Activity-Based and Affinity-Based Probes: Designing probes that covalently link to the active sites of enzymes that bind or process Tridecanoyl-CoA. These tools are invaluable for identifying novel interacting proteins from complex cellular lysates via mass spectrometry.
Metabolic Labeling Analogues: Synthesizing tridecanoic acid analogues containing bioorthogonal handles, such as terminal alkynes or azides. When supplied to cells, these are metabolically converted to their corresponding Tridecanoyl-CoA analogues and incorporated into lipids or proteins. Subsequent "click chemistry" reactions with reporter tags (e.g., fluorophores, biotin) allow for visualization and enrichment of modified species.
Fluorescent Analogues: Attaching environmentally sensitive fluorophores to the tridecanoyl chain can create probes to monitor its subcellular localization in real-time using advanced microscopy techniques. This could reveal dynamic trafficking between organelles like mitochondria, peroxisomes, and the endoplasmic reticulum.
Non-hydrolyzable Analogues: Replacing the reactive thioester bond with a more stable linkage (e.g., an amide or ketone) can create potent enzyme inhibitors. These analogues can be used to trap enzyme-substrate complexes for structural studies or to pharmacologically block specific metabolic pathways involving Tridecanoyl-CoA.
The table below details various types of chemical probes and their applications.
| Probe/Analogue Type | Design Principle | Primary Research Application |
|---|---|---|
| Click-Chemistry Analogue (e.g., Alkyne-Tridecanoic Acid) | Incorporates a bioorthogonal handle for subsequent ligation to a reporter molecule. | Identifying proteins modified by tridecanoylation; tracking incorporation into complex lipids. |
| Photo-Crosslinking Analogue | Contains a photo-activatable group (e.g., diazirine) that forms a covalent bond with nearby proteins upon UV irradiation. | Unbiased discovery of Tridecanoyl-CoA binding proteins (the "interactome"). |
| Fluorescently-Tagged Analogue | A fluorophore is attached to the fatty acid chain. | Visualizing the subcellular localization and transport of Tridecanoyl-CoA in living cells. |
| Non-hydrolyzable Thioester Mimic | The sulfur atom of the thioester is replaced or modified to prevent enzymatic cleavage. | Acting as a competitive inhibitor for structural biology (co-crystallization) and functional pathway inhibition. |
Unraveling the Full Extent of Tridecanoyl-CoA Signaling Roles
Beyond its identity as a metabolic fuel, there is growing interest in the potential for Tridecanoyl-CoA to act as a signaling molecule. Acyl-CoAs are strategically positioned at the interface of metabolism and cellular regulation, and Tridecanoyl-CoA may have unique signaling properties owing to its odd-chain structure.
Future research will aim to answer several key questions:
Is "S-tridecanoylation" a functional post-translational modification (PTM)? While S-palmitoylation (C16:0) is a well-studied PTM, the existence and function of protein acylation with odd-chain fatty acids are unknown. Research using the chemical probes described in section 9.3 will be essential to identify protein targets of S-tridecanoylation and determine how this modification affects their function, localization, and stability.
Does Tridecanoyl-CoA regulate transcription factors? Other long-chain acyl-CoAs are known to bind and modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). A critical area of investigation is to determine if Tridecanoyl-CoA binds to these or other transcription factors with sufficient affinity to act as a physiological regulator of gene expression.
Can Tridecanoyl-CoA directly modulate protein function? Acyl-CoAs can allosterically regulate the activity of metabolic enzymes, ion channels, and G-protein coupled receptors (GPCRs). The specific effects of Tridecanoyl-CoA on these protein classes are entirely unexplored and represent a significant opportunity for discovery. Its unique chain length may confer specificity for a distinct set of protein targets not regulated by more common even-chain acyl-CoAs.
Open Questions and Challenges in Tridecanoyl-CoA Biochemistry and Biology
Despite its potential importance, the study of Tridecanoyl-CoA is fraught with challenges that present both obstacles and opportunities for future research. Addressing these fundamental questions is paramount to fully understanding its role in health and disease.
The primary challenges and open questions include:
Analytical Sensitivity and Specificity: Tridecanoyl-CoA is a very low-abundance species in most cells and tissues, making its accurate quantification a major technical hurdle. Differentiating it from isobaric lipid species in complex mixtures requires highly advanced mass spectrometry and chromatographic methods that are not yet routine.
Defining Substrate Specificity: A fundamental unanswered question is how enzymes that metabolize fatty acyl-CoAs distinguish between Tridecanoyl-CoA (C13) and its far more abundant even-chain neighbors, Myristoyl-CoA (C14) and Dodecanoyl-CoA (C12). Understanding the structural and biophysical basis of this discrimination is key to predicting its metabolic fate.
Metabolic vs. Signaling Pools: If Tridecanoyl-CoA has signaling functions, cells must have mechanisms to segregate the signaling pool from the much larger flux directed toward beta-oxidation. How this metabolic channeling is achieved—whether through subcellular compartmentalization, specialized acyl-CoA binding proteins, or other means—is a complete unknown.
Physiological Context and Origin: While Tridecanoyl-CoA can be derived from dietary odd-chain fatty acids (found in dairy and ruminant fats), its endogenous sources and the physiological conditions that lead to its accumulation are poorly defined. Determining when and why cells produce or accumulate Tridecanoyl-CoA is essential for understanding its function.
The table below summarizes these key challenges.
| Challenge Area | Key Unanswered Question | Required Advancement |
|---|---|---|
| Analytical Chemistry | How can we accurately and sensitively measure Tridecanoyl-CoA levels in diverse biological samples? | Development of new mass spectrometry methods, internal standards, and separation techniques. |
| Enzymology | What is the molecular basis for enzymatic specificity for C13:0-CoA over C12:0-CoA or C14:0-CoA? | High-resolution structural biology (crystallography/cryo-EM) combined with kinetic and simulation studies. |
| Cell Biology | How are Tridecanoyl-CoA pools for catabolism and signaling spatially and functionally separated? | Advanced live-cell imaging with fluorescent probes; subcellular fractionation coupled with metabolomics. |
| Physiology | What are the primary dietary, genetic, or pathological drivers of elevated Tridecanoyl-CoA levels? | Systematic studies in animal models and human cohorts using integrated 'omics' approaches. |
Q & A
Q. How can computational modeling complement experimental studies of Tridecanoyl-CoA (triammonium) interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
